molecular formula C9H11N5O3 B14862186 5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione

5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14862186
M. Wt: 237.22 g/mol
InChI Key: SODLPIYOGHMOIU-UHFFFAOYSA-N
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Description

5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,2,4-oxadiazole ring through the cyclization of an appropriate nitrile with a hydrazine derivative under acidic conditions. This intermediate is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction, followed by methylation to introduce the 1-methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitro derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The compound’s heterocyclic structure allows it to form stable interactions with various biological molecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-(2-aminoethyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the pyrimidine moiety.

    1-methylpyrimidine-2,4(1H,3H)-dione: Contains the pyrimidine structure but not the oxadiazole ring.

    5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyrimidine: Similar structure but without the 1-methyl group.

Uniqueness

The uniqueness of 5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyrimidine-2,4(1H,3H)-dione lies in its combined heterocyclic structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

5-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O3/c1-14-4-5(8(15)12-9(14)16)7-11-6(2-3-10)17-13-7/h4H,2-3,10H2,1H3,(H,12,15,16)

InChI Key

SODLPIYOGHMOIU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2=NOC(=N2)CCN

Origin of Product

United States

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